Product packaging for N-(8-quinolinyl)-2-naphthamide(Cat. No.:)

N-(8-quinolinyl)-2-naphthamide

Cat. No.: B270500
M. Wt: 298.3 g/mol
InChI Key: OQTLJZTUGXNZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-quinolinyl)-2-naphthamide is a synthetic organic compound designed for research applications, featuring a naphthamide moiety linked to an 8-aminoquinoline group. The 8-aminoquinoline structure is a well-established and powerful directing group in modern synthetic chemistry, particularly in transition metal-catalyzed C-H activation reactions . This capability allows researchers to functionalize inert carbon-hydrogen bonds, providing a versatile tool for the construction of complex N-heterocycles and other valuable structures in a more efficient and atom-economical manner . The naphthalene ring system in the naphthamide portion of the molecule contributes significant aromatic surface area, which can be exploited in the development of materials with specific electronic properties or in studies of molecular recognition. Researchers can leverage this compound as a key building block or precursor in diversity-oriented synthesis, medicinal chemistry campaigns for scaffold exploration, and in the development of new catalytic methodologies. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14N2O B270500 N-(8-quinolinyl)-2-naphthamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

N-quinolin-8-ylnaphthalene-2-carboxamide

InChI

InChI=1S/C20H14N2O/c23-20(17-11-10-14-5-1-2-6-16(14)13-17)22-18-9-3-7-15-8-4-12-21-19(15)18/h1-13H,(H,22,23)

InChI Key

OQTLJZTUGXNZPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Synthetic Strategies and Methodological Advancements

Direct Synthetic Routes to N-(8-quinolinyl)-2-naphthamide

The most straightforward approach to this compound involves the direct coupling of 8-aminoquinoline (B160924) with a derivative of 2-naphthoic acid. This can be achieved through established amide bond formation methodologies.

Amide Bond Formation Methodologies

A common and effective method for the synthesis of this compound is the reaction of 8-aminoquinoline with 2-naphthoyl chloride. medscape.com This reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2) in the presence of a base like triethylamine (B128534) (Et3N) to neutralize the hydrochloric acid byproduct. medscape.comrsc.org The use of a catalyst such as N,N-dimethyl-4-aminopyridine (DMAP) can facilitate the reaction. researchgate.net The reaction mixture is often cooled initially to 0 °C to control the exothermic reaction before being allowed to warm to room temperature. medscape.com

Alternatively, the amide bond can be formed directly from 2-naphthoic acid and 8-aminoquinoline using coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. While various coupling reagents are available for amide bond formation, the acyl chloride method remains a prevalent choice for this specific transformation. rsc.orgsioc-journal.cnresearchgate.net

A representative procedure for the synthesis of this compound is as follows: To a solution of 8-aminoquinoline and N,N-dimethyl-4-aminopyridine in anhydrous dichloromethane under a nitrogen atmosphere, triethylamine is added, and the solution is cooled. 2-Naphthoyl chloride is then added, and the reaction proceeds to afford the desired product after purification. medscape.com

ReactantsReagentsSolventConditionsYieldReference
8-Aminoquinoline, 2-Naphthoyl chlorideEt3N, DMAPCH2Cl20 °C to room temp.87% medscape.com
8-Aminoquinoline, 2-Naphthoyl chlorideN,N-diisopropylethylamineDichloromethane0 °C to room temp.- acs.org
3-oxo-olean-12-en-28-oic acid, 8-aminoquinolineOxalyl chloride, Et3N, DMAPDichloromethane0-5 °C to room temp.80% researchgate.net

Precursor Synthesis and Functional Group Interconversions

The direct synthesis of this compound relies on the availability of its key precursors: 8-aminoquinoline and 2-naphthoyl chloride.

2-Naphthoyl chloride is typically not commercially available in large quantities and is often synthesized in the laboratory immediately before use. The standard procedure involves the reaction of 2-naphthoic acid with thionyl chloride (SOCl2). researchgate.netnih.gov This reaction effectively converts the carboxylic acid into the more reactive acyl chloride, which can then be used without extensive purification. researchgate.net

8-Aminoquinoline can be prepared via several synthetic routes. The classical synthesis involves the nitration of quinoline (B57606), which yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are then separated, and the 8-nitroquinoline is subsequently reduced to 8-aminoquinoline using a reducing agent such as tin powder in the presence of hydrochloric acid. researchgate.net An alternative method is the amination of 8-chloroquinoline. researchgate.net

General Synthetic Approaches to Naphthamide and 8-Aminoquinoline Scaffolds

The modular nature of this compound allows for the synthesis of a wide array of derivatives through the independent synthesis of substituted naphthamide and 8-aminoquinoline precursors.

Synthesis of Naphthamide Derivatives

Naphthamide derivatives are generally synthesized by the reaction of a substituted 2-naphthoic acid with an amine. The synthesis of substituted 2-naphthoic acids can be achieved through various methods, including the oxidation of the corresponding substituted 2-methylnaphthalene. For instance, 1-chloro-2-naphthoic acid can be synthesized from 1-bromo-2-methylnaphthalene. nih.gov The resulting substituted naphthoic acids can then be converted to their corresponding acyl chlorides and coupled with amines to yield a variety of N-substituted naphthamides. nih.govresearchgate.net

Synthesis of 8-Aminoquinoline Derivatives

The synthesis of substituted 8-aminoquinolines offers another avenue for creating diversity in the final product. A variety of methods exist for the preparation of these derivatives. mdpi.comrsc.org One modern approach is the Povarov reaction, which is an inverse-demand aza-Diels-Alder reaction. mdpi.com This method allows for the synthesis of substituted 8-aminoquinolines from simple starting materials. Another powerful technique is the Buchwald-Hartwig amination, which can be used to introduce various sidechains onto the 8-aminoquinoline core, often starting from commercially available 8-bromo-2-methylquinoline. mdpi.com These methods provide access to a range of functionalized 8-aminoquinoline building blocks that can be subsequently used in the synthesis of this compound derivatives.

Regioselective Functionalization and Derivatization Strategies

The this compound scaffold can be further modified through regioselective functionalization and derivatization reactions. The 8-aminoquinoline moiety, when acylated, serves as a powerful directing group for C-H activation reactions, enabling the introduction of various functional groups at specific positions on the quinoline ring.

The C5 position of the quinoline ring in N-(quinolin-8-yl)amides is particularly susceptible to functionalization. researchgate.netresearchgate.netresearchgate.net This has been demonstrated in a variety of transition metal-catalyzed reactions, including halogenation, researchgate.net alkylation, researchgate.net and acetonation. researchgate.net For example, iron(III)-catalyzed halogenation of N-(8-quinolinyl)amides can be achieved selectively at the C5 position in water. researchgate.net Similarly, ruthenium(II)-catalyzed remote C5-alkylation with alkyl bromides proceeds via C-H bond activation. researchgate.net Nickel-catalyzed C-H fluorination at the C5 position has also been reported using N-Fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov

The directing group ability of the 8-amidoquinoline moiety is not limited to the C5 position. Depending on the reaction conditions and the metal catalyst employed, functionalization at other positions of the quinoline ring is also possible. jst.go.jpnih.govrsc.org

Furthermore, the naphthamide portion of the molecule can also be functionalized. Rhodium-catalyzed C-H activation of naphthamides has been utilized for the synthesis of substituted 3H-benzo[e]isoindolin-3-ones. researchgate.netmdpi.com Palladium-catalyzed para-selective arylation of 1-naphthamides has also been demonstrated, highlighting the potential for functionalizing the naphthalene (B1677914) ring system. nih.gov A cobalt-catalyzed methylthiolation of the 2-naphthamide (B1196476) has been shown to occur at the C3 position. These methodologies, while demonstrated on related N-aryl naphthamides, suggest viable pathways for the derivatization of the naphthyl ring in this compound.

Reaction TypePositionCatalyst/ReagentSubstrateReference
HalogenationC5Fe(III)N-(8-quinolinyl)amides researchgate.net
AlkylationC5Ru(II)N-(quinolin-8-yl)benzamides researchgate.net
FluorinationC5NiSO4 / NFSI8-aminoquinoline derivatives nih.gov
AcetonationC5BPON-(quinolin-8-yl)amides researchgate.net
ArylationC4Palladium1-Naphthamides nih.gov
MethylthiolationC3CobaltN-(quinolin-8-yl)-2-naphthamide
Alkoxylation/Arylation-Rhodium/PalladiumNaphthamides researchgate.netmdpi.com

C-H Activation Methodologies on Quinoline and Naphthamide Rings

Directly converting C-H bonds into new C-C or C-heteroatom bonds, known as C-H activation, has emerged as a powerful and atom-economical synthetic strategy. tcichemicals.com For a molecule like this compound, this approach offers pathways to selectively functionalize both the quinoline and naphthamide moieties. The 8-aminoquinoline portion of the molecule is not just a structural component but also a highly effective bidentate directing group, which coordinates to a metal catalyst and positions it to activate specific C-H bonds, often at a remote position. nih.govbeilstein-journals.org

Transition metal catalysis is central to these transformations, with metals like palladium, rhodium, cobalt, and copper being widely employed. mdpi.comrsc.org The general mechanism involves the coordination of the metal to the directing group, followed by a C-H metalation and deprotonation step to form a key organometallic intermediate. mdpi.com For instance, in systems using N-(quinolin-8-yl)benzamide, a close analogue to the target compound, cobalt catalysts have been used to achieve intermolecular annulation with allenes, creating novel isoquinolin-1(2H)-one scaffolds. rsc.org This reaction proceeds under mild conditions and demonstrates the directing power of the quinolinyl group to functionalize the ortho C-H bond of the benzamide (B126) ring. rsc.org

The functionalization is not limited to the amide portion. The quinoline ring itself is susceptible to C-H activation. mdpi.com Depending on the catalyst and reaction conditions, various positions on the quinoline ring can be targeted. nih.gov For example, copper-catalyzed reactions have been developed for the amination of the C5 position of 8-aminoquinoline scaffolds. researchgate.net Similarly, nickel catalysis has been used for the selective C5 fluorination of 8-aminoquinoline derivatives using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net Rhodium-promoted C-H bond activation has been shown to functionalize the C2 or C4 positions of the quinoline ring, with the outcome depending on the substitution pattern of the quinoline itself. nih.gov

Table 1: Examples of C-H Activation on Quinoline and Benzamide Scaffolds This table is interactive. Click on the headers to sort.

Catalyst System Directing Group Substrate Activated Position Resulting Functionalization Reference
Co(II)/Ligand N-(quinolin-8-yl) N-(quinolin-8-yl)benzamide ortho-C-H of Benzamide Annulation with allenes rsc.org
Cu(I) or Cu(II) 8-Aminoquinoline 8-Aminoquinoline C5-H of Quinoline Amination researchgate.net
NiSO₄ 8-Aminoquinoline 8-Aminoquinoline Derivatives C5-H of Quinoline Fluorination researchgate.net
[RhCl(CO)₂]₂ Quinoline Nitrogen Quinoline C2-H and C4-H Arylation nih.gov
Pd(OAc)₂ N-(quinolin-8-yl) N-(quinolin-8-yl)benzamide ortho-C-H of Benzamide Methoxylation/Chlorination researchgate.net
[Cp*Ir(III)] Various Pharmaceuticals ortho-C-H Amination, Methylation diva-portal.org

Metal-Catalyzed Cross-Coupling and Other Functional Group Transformations

Metal-catalyzed cross-coupling reactions are fundamental tools for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of molecules like this compound. wiley.comeie.gr These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium. tcichemicals.comeie.gr The synthesis of the target compound itself would likely involve an amide bond formation, a reaction often achieved by coupling a carboxylic acid (or its activated form, like an acyl chloride) with an amine.

Beyond the central amide linkage, cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions can be used to pre-functionalize the quinoline or naphthalene precursors. eie.gr For example, a bromo-substituted 2-naphthoic acid could be coupled with a boronic acid (Suzuki reaction) to add a new aryl or alkyl group before its conversion to the naphthamide. Similarly, an amino-substituted quinoline could be prepared via a Buchwald-Hartwig amination, which forms C-N bonds. organic-synthesis.com

Functional group transformations are equally critical, enabling the conversion of one functional group into another to prepare suitable precursors or to modify the final molecule. solubilityofthings.com Common transformations relevant to the synthesis of this compound include:

Amide Formation: The direct coupling of 2-naphthoic acid and 8-aminoquinoline using peptide coupling reagents (e.g., HATU, HBTU) or the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine. organic-synthesis.com

Reduction/Oxidation: The reduction of a nitro group on either the quinoline or naphthalene ring to an amine is a key step in many synthetic routes, often accomplished with catalysts like Pd/C and a hydrogen source. jst.go.jp Conversely, oxidation can be used to introduce hydroxyl or other groups. organic-synthesis.com

Halogenation: Introducing bromine or iodine onto the aromatic rings provides a chemical handle for subsequent cross-coupling reactions.

A synthetic strategy might involve the nitration of a quinoline precursor, followed by reduction to 8-aminoquinoline. jst.go.jp Separately, 2-naphthoic acid could be synthesized or modified. The final step would be the coupling of these two fragments to form the amide bond. jst.go.jp

Table 2: Key Synthetic Reactions for this compound and Analogues This table is interactive. Click on the headers to sort.

Reaction Type Description Typical Reagents Purpose in Synthesis Reference
Amide Coupling Forms the central amide bond linking the quinoline and naphthalene moieties. Carboxylic acid, Amine, Coupling agents (HATU, DCC) or SOCl₂ Final assembly of the core structure. organic-synthesis.com
Suzuki Coupling Forms C-C bonds by coupling an organoboron compound with a halide/triflate. Pd catalyst, Base, Aryl/Alkyl boronic acid Functionalization of quinoline or naphthalene rings. eie.gr
Buchwald-Hartwig Amination Forms C-N bonds by coupling an amine with a halide/triflate. Pd catalyst, Ligand, Base Introduction of the amino group on the quinoline ring. eie.grorganic-synthesis.com
Nitro Group Reduction Converts a nitro group (-NO₂) to an amine (-NH₂). Pd/C, H₂ or other reducing agents Preparation of 8-aminoquinoline precursor. jst.go.jp
Nitration Introduces a nitro group (-NO₂) onto an aromatic ring. HNO₃, H₂SO₄ Functionalization of a precursor for subsequent reduction to an amine. jst.go.jp

Formation of Structurally Related Analogues and Bioisosteres

The synthesis of analogues and bioisosteres—compounds with similar physical or chemical properties that may elicit similar biological responses—is a cornerstone of medicinal chemistry and materials science. u-tokyo.ac.jp For this compound, this involves systematically replacing the quinoline, naphthalene, or amide components to modulate the molecule's properties.

Bioisosteric replacement can be guided by classical or non-classical principles. u-tokyo.ac.jp For instance, the 2-naphthamide group could be replaced with other aromatic or heteroaromatic carboxamides to probe the impact of size, electronics, and hydrogen-bonding capacity. Examples of such modifications from related compound classes include:

Scaffold Hopping: Replacing the naphthyl group with a different ring system, such as a phenyl, indole, or even a thiophene (B33073) ring. acs.orgrsc.org

Linker Modification: The amide linker (-CO-NH-) can be altered. An example is the use of a thioether linkage (-S-CH₂-CO-NH-) as seen in N-(4-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide. evitachem.com Another related analogue, N-(4-Chlorophenyl)-2-(8-quinolyloxy)acetamide, features an ether linkage. evitachem.com

Quinoline Substitution: The quinoline ring itself can be exchanged for other nitrogen-containing heterocycles like isoquinoline (B145761) or quinazoline, as demonstrated in the design of kinase inhibitors that are bioisosteres of sorafenib. jst.go.jp

The synthesis of these analogues often follows the same fundamental pathways of C-H activation and cross-coupling. jst.go.jp For example, in the synthesis of quinolinylaminoisoquinoline analogues, a substituted aminoisoquinoline was coupled with 4-chloro-8-nitroquinoline, followed by reduction of the nitro group to furnish the final product. jst.go.jp This highlights a modular approach where different building blocks can be combined to generate a library of structurally related compounds. The preparation of N-substituted hydroxytriazoles as bioisosteres for carboxylic acids is another example of this strategy, aiming to fine-tune acidity and lipophilicity. rsc.org

Table 3: Potential Bioisosteric Replacements for this compound Moieties This table is interactive. Click on the headers to sort.

Original Moiety Potential Bioisostere/Analogue Rationale/Example Reference
2-Naphthamide Phenylcarboxamide Varies steric bulk and electronic properties. rsc.orgacs.org
2-Naphthamide Thiophenecarboxamide Introduces a different heteroaromatic system. acs.org
2-Naphthamide N-Naphthoyl acyl thiourea (B124793) Modifies the amide linker to a thiourea derivative. rsc.org
8-Quinolinyl Isoquinolinyl Alters the position of the nitrogen atom in the bicyclic system. jst.go.jpnih.gov
8-Quinolinyl Quinazolinyl Introduces a second nitrogen into the ring system. jst.go.jp
Amide Linker (-CO-NH-) Oxyacetamide Linker (-O-CH₂-CO-NH-) Changes linker flexibility and hydrogen bonding. evitachem.com
Amide Linker (-CO-NH-) Thioacetamide Linker (-S-CH₂-CO-NH-) Introduces a sulfur atom, altering geometry and electronic character. evitachem.com
Amide Linker (-CO-NH-) Hydroxytriazole Acts as a mimic for an acidic function (if replacing a carboxylic acid precursor). rsc.org

Coordination Chemistry and Metallosupramolecular Architectures

N-(8-quinolinyl)-2-naphthamide as a Ligand in Metal Complexation

This compound functions as a versatile chelating agent, primarily due to the presence of strategically positioned donor atoms within its molecular framework. Its interaction with metal ions is governed by its binding mode and the electronic influence it exerts on the metal center.

This compound typically acts as an anionic bidentate ligand. The primary coordination sites are the nitrogen atom of the quinoline (B57606) ring and the deprotonated nitrogen atom of the amide group. researchgate.net This coordination behavior is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) (8-HQ) and other 8-aminoquinoline (B160924) derivatives, which also form stable five-membered chelate rings with metal ions. scirp.orgresearchgate.netscirp.org Upon deprotonation of the amide N-H group, the ligand forms a robust complex with a metal ion, a behavior common for N-(8-quinolynyl)amide ligands. researchgate.net This chelation results in a planar and rigid five-membered ring structure, which enhances the thermodynamic stability of the resulting metal complex.

The coordination of this compound to a metal center significantly influences the electronic structure of the metal's d-orbitals, a phenomenon described by Ligand Field Theory. The magnitude of the d-orbital splitting (Δ) determines the electronic, magnetic, and spectroscopic properties of the complex. libretexts.org

Interactive Table: Ligand Field Effects on Gold(III) Complexes

The following table, based on reported findings for N-(8-quinolinyl)amide ligands, illustrates how modifying the acyl group can alter the color of the resulting gold(III) complex, demonstrating a tangible ligand field effect. digitellinc.com

LigandMetal IonResulting Complex Color
2-ethyl-N-(8-quinolinyl)butanamideAu(III)Yellow
2,2-dimethyl-N-(8-quinolinyl)propanamideAu(III)Green

Binding Sites and Chelation Behavior

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a suite of analytical techniques to determine their structure and properties.

A range of transition metal complexes featuring the N-(8-quinolynyl)amido framework have been synthesized. researchgate.net Notably, novel gold(III) complexes have been prepared using N-(8-quinolinyl)amide ligands, showcasing the ligand's ability to stabilize this precious metal in a +3 oxidation state. digitellinc.com The synthesis typically involves reacting the amide ligand with a gold(III) precursor. Similarly, this ligand framework has been used to prepare complexes with Group VIII, IX, and X transition metals. researchgate.net The synthesis often results in complexes with octahedral or square planar geometries, depending on the coordination number and preferences of the central metal ion. researchgate.netchemmethod.com

The literature on complexes of this compound with rare earth metals is limited. Rare earth ions, due to their large ionic radii and high electropositivity, can be challenging to stabilize and often require polydentate or sterically bulky ligands to prevent ligand redistribution or other decomposition pathways. ippi.ac.ir While multidentate pincer ligands have successfully stabilized rare earth centers, the formation of stable complexes with a bidentate ligand like this compound may present challenges. ippi.ac.ir Further research is needed to explore the potential of this ligand in rare earth coordination chemistry.

The structural confirmation of this compound metal complexes relies on various analytical methods.

Spectroscopic Techniques:

FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the amide C=O and N-H bands are expected. scirp.org The disappearance of the N-H stretching vibration confirms the deprotonation of the amide, while shifts in the C=N band indicate coordination of the quinoline nitrogen. scirp.orgresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. scirp.org

UV-Visible Spectroscopy: Electronic absorption spectra provide information about the ligand field splitting and electron transitions within the complex. Coordination typically causes a bathochromic (red) or hypsochromic (blue) shift in the ligand's absorption bands. researchgate.net New bands may also appear in the visible region due to d-d transitions of the metal ion. asianpubs.org

Diffraction Techniques:

Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation, providing precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and intermolecular interactions in the solid state. nih.govyu.edu.jo This method allows for the unambiguous confirmation of the binding mode of the ligand and the stereochemistry of the complex.

Interactive Table: Expected Spectroscopic Changes Upon Complexation

This table summarizes the typical spectroscopic changes observed when a quinoline-amide type ligand coordinates to a transition metal ion, based on data from analogous systems.

Spectroscopic TechniqueObserved ChangeInterpretation
FT-IR Disappearance of N-H stretchDeprotonation and coordination of the amide nitrogen. scirp.org
FT-IR Shift in C=N stretchCoordination of the quinoline nitrogen. scirp.org
FT-IR Appearance of new low-frequency bandsFormation of new Metal-Nitrogen (M-N) bonds. scirp.org
UV-Vis Shift in ligand absorption bandsAlteration of the ligand's electronic structure upon coordination. researchgate.net
UV-Vis Appearance of new bands in visible regiond-d electronic transitions in the metal center. asianpubs.org

Rare Earth Metal Complexes

Molecular Interactions and Coordination Modes within Metal Complexes

The this compound ligand typically engages with metal ions in a bidentate fashion. This coordination is primarily facilitated through the nitrogen atom of the quinoline ring and the deprotonated nitrogen atom of the amide linker. researchgate.netrsc.orggiqimo.com This chelation forms a stable five-membered ring with the metal center, a common feature for ligands derived from 8-aminoquinoline. rsc.orgresearchgate.net

Upon complexation, the amide proton is lost, resulting in a neutral complex if a divalent metal ion is used in a 2:1 ligand-to-metal ratio. researchgate.net A prime example, analogous to the naphthamide derivative, is the copper(II) complex of N-(quinolin-8-yl)benzamide, [Cu(C₁₆H₁₁N₂O)₂]. In this complex, the copper ion exhibits a distorted, flattened tetrahedral coordination geometry. researchgate.net The two bidentate N-(quinolin-8-yl)benzamidato ligands are arranged in a pseudo-trans configuration around the metal center. researchgate.net This fundamental coordination mode is anticipated for this compound as well, driven by the strong chelating nature of the N,N donor set.

Novel gold(III) complexes have also been synthesized using N-(8-quinolinyl)amide ligands, demonstrating the versatility of this ligand class with different transition metals. digitellinc.com The steric profile of the acyl group, in this case, the naphthyl group, can influence the ground state energy levels of the resulting complexes. digitellinc.com

The coordination environment can be further modulated by the choice of the metal ion and the presence of other ancillary ligands. For instance, in related bis(8-quinolinyl)amide (BQA) systems, which feature two quinolinyl groups, the metal centers are often octahedrally coordinated. rsc.org

Exploration of Biological Activities and Underlying Mechanisms

Enzyme Inhibitory Potential

Comprehensive searches of scientific databases and literature did not yield specific data concerning the enzyme inhibitory potential of N-(8-quinolinyl)-2-naphthamide for the targets outlined below.

Phospholipase D (PLD) Isoform Inhibition Mechanisms

There is no specific information available in the reviewed literature detailing the mechanisms by which this compound inhibits Phospholipase D (PLD) isoforms.

RAF Kinase Inhibition Mechanisms

No research findings were identified that describe the mechanisms of RAF Kinase inhibition by this compound.

Tubulin Polymerization Modulation

There are no available research findings detailing the modulation of tubulin polymerization by this compound.

Antiproliferative Research in Non-Human Models

No specific studies matching the criteria of the following subsection were found for this compound.

In Vitro Cancer Cell Line Studies (Non-Human Origin or General Mechanistic)

A thorough search of published studies did not yield any specific in vitro antiproliferative research on this compound in non-human cancer cell lines or studies focused on its general mechanisms. While research exists for other quinoline (B57606) and naphthamide derivatives, data for the specific compound this compound is not present in the accessed scientific literature.

In Vivo Xenograft Models (Non-Human)

No published studies detailing the use or efficacy of this compound in non-human in vivo xenograft models were found.

Antimicrobial Investigations

There is no specific information available on the antimicrobial properties of this compound.

Antibacterial Spectrum and Mechanistic Studies

No data was found regarding the antibacterial spectrum or the mechanistic pathways through which this compound might exert antibacterial effects.

Antifungal Spectrum and Mechanistic Studies

There are no available studies that characterize the antifungal spectrum or the mode of action of this compound against fungal pathogens.

Antiviral Research

Scientific literature lacks any specific research into the antiviral activities of this compound.

Exploration of Other Mechanistic Biological Modulations

No specific modulatory effects on biological pathways have been documented for this compound.

Ras Protein Inhibitory Activity

There is no direct evidence or research to suggest that this compound has inhibitory activity against Ras proteins or associated signaling pathways.

Modulation of Cellular Metal Homeostasis

The maintenance of appropriate concentrations of metal ions, known as metal homeostasis, is crucial for a multitude of cellular functions, including enzymatic activity, signal transduction, and the structural integrity of proteins. nih.govmdpi.com Compounds that can bind to and alter the distribution of these metals can significantly disrupt cellular physiology.

This compound, through its 8-aminoquinoline (B160924) fragment, is predicted to function as a metal-chelating agent. The nitrogen atom of the quinoline ring and the nitrogen of the amino group at the 8-position can form a stable five-membered ring with a metal ion. This chelating capability is a known characteristic of the 8-aminoquinoline scaffold. researchgate.net This interaction can disrupt the normal balance of essential transition metals like copper (Cu²⁺) and zinc (Zn²⁺). By binding these ions, the compound can either sequester them, reducing their bioavailability for metalloproteins, or transport them across cellular membranes, leading to toxic accumulation in certain compartments. nih.govnih.gov

While direct studies on the metal binding of this compound are not extensively available, data from structurally related quinoline derivatives illustrate the strong affinity of this chemical family for biologically important metal ions. For example, 8-hydroxyquinoline-2-carboxylic acid, another tridentate quinoline ligand, demonstrates high stability constants with several divalent and trivalent metal ions. uncw.edu These interactions highlight the potential of the quinoline core to act as a potent modulator of metal ion presence and availability within a biological system.

Table 1: Metal Ion Binding Constants for the Related Compound 8-hydroxyquinoline-2-carboxylic acid This table illustrates the binding affinity of a structurally related quinoline derivative to highlight the potential metal-chelating properties of the quinoline scaffold. Data is for Log K1.

Metal IonBinding Constant (Log K1)
Copper (Cu²⁺)12.00
Lead (Pb²⁺)11.35
Lanthanum (La³⁺)10.13
Gadolinium (Gd³⁺)9.89
Zinc (Zn²⁺)9.10
Cadmium (Cd²⁺)8.57
Calcium (Ca²⁺)6.16
Magnesium (Mg²⁺)4.93
Source: Adapted from The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. uncw.edu

Influence on Cellular Redox Balance

The cellular redox balance is the equilibrium between oxidizing and reducing agents, which is vital for preventing cellular damage from oxidative stress. nih.gov this compound can potentially disrupt this balance through mechanisms linked to its metal-chelating and structural properties.

The primary mechanism is likely the formation of redox-active metal complexes. When this compound chelates a redox-active metal such as copper, the resulting complex can catalyze the production of reactive oxygen species (ROS). nih.govresearchgate.net For instance, the Cu(II)-complex can undergo redox cycling, participating in Fenton-like reactions with cellular reductants and molecular oxygen to generate highly reactive species like superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This catalytic generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. nih.gov

Furthermore, the naphthamide moiety of the molecule is related to naphthoquinones, a class of compounds known for their ability to undergo redox cycling and generate ROS. researchgate.net This suggests that the this compound molecule itself, even without metal complexation, might contribute to altering the cellular redox state. An imbalance caused by excessive ROS can lead to oxidative damage to essential biomolecules, including lipids, proteins, and DNA. nih.gov

Table 2: Potential Reactive Oxygen Species (ROS) Generation and Cellular Consequences

Reactive Oxygen Species (ROS)Potential SourceCellular Consequence
Superoxide (O₂⁻)Catalytic cycle of metal-compound complexPrecursor to other ROS; can damage iron-sulfur cluster proteins.
Hydrogen Peroxide (H₂O₂)Dismutation of superoxideCan diffuse across membranes; participates in Fenton reaction.
Hydroxyl Radical (•OH)Fenton-like reaction (e.g., with Cu⁺ + H₂O₂)Extremely reactive; causes damage to DNA, lipids (peroxidation), and proteins.
This table outlines the potential types of ROS that could be generated by this compound activity and their general effects on a cell. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar and Computational Chemical Insights

Key Structural Determinants for Biological Efficacy

The biological efficacy of N-(8-quinolinyl)-2-naphthamide and its analogs is intrinsically linked to their molecular architecture. The arrangement and properties of the naphthamide and quinoline (B57606) ring systems are critical for interactions with biological targets.

Role of Naphthamide Moiety in Ligand-Target Interactions

The naphthamide portion of the molecule plays a significant role in how it binds to target proteins. nih.govfrontiersin.orgnih.gov The planar and aromatic nature of the naphthalene (B1677914) ring allows for π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. frontiersin.org These interactions are crucial for the stable anchoring of the ligand to its target. embl.de The amide linker (-CONH-) is also vital, acting as both a hydrogen bond donor (from the N-H group) and an acceptor (at the carbonyl oxygen). nih.govresearchgate.net This dual capability allows for the formation of specific hydrogen bonds with the protein, which are fundamental for molecular recognition and binding affinity. frontiersin.orgresearchgate.net

Impact of Substituent Effects on Bioactivity

The addition of different chemical groups (substituents) to the core structure of this compound can fine-tune its biological activity through a combination of electronic, steric, and lipophilic effects.

Electronic Effects of Substituents

The electronic properties of substituents on both the quinoline and naphthamide rings can significantly impact bioactivity. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron distribution across the molecule, which in turn affects the strength of interactions with the target protein. rsc.org For example, an electron-withdrawing group can enhance the hydrogen-bonding acidity of the amide N-H, potentially leading to stronger interactions. rsc.org Conversely, an electron-donating group might increase the basicity of the quinoline nitrogen. The Hammett plots, which correlate reaction rates and equilibrium constants with substituent constants (σ), are often used to quantify these electronic effects. researchgate.net

Table 1: Influence of Electronic Effects of Substituents on Bioactivity

Substituent Type Effect on Molecule Potential Impact on Bioactivity
Electron-Donating Groups (e.g., -OCH3, -CH3) Increases electron density on the aromatic rings. May enhance π-π stacking interactions or alter the basicity of the quinoline nitrogen. rsc.org

Steric Hindrance and Conformational Preferences

The size and shape of substituents introduce steric hindrance, which can influence the molecule's preferred conformation and its ability to fit into a binding site. acs.orgnih.gov Bulky substituents can restrict the rotation around single bonds, locking the molecule into a specific conformation that may be more or less favorable for binding. nih.gov This conformational rigidity can be advantageous if the preferred conformation matches the geometry of the binding site, but detrimental if it prevents the molecule from adopting the necessary shape. Computational modeling is often employed to predict the likely conformations and assess the steric compatibility with a target. nih.gov

Table 2: Conformational Effects on Ligand Binding

Factor Description Implication for Bioactivity
Rotatable Bonds The molecule possesses several rotatable bonds, particularly around the amide linker. The relative orientation of the quinoline and naphthamide rings is flexible, allowing the molecule to adapt to the shape of the binding site.
Steric Clash Introduction of bulky substituents. Can lead to unfavorable interactions with the protein, preventing optimal binding. nih.gov

| Conformational Lock | Substituents that restrict bond rotation. | Can pre-organize the molecule into a bioactive conformation, potentially increasing affinity. |

Lipophilicity and Membrane Permeability Considerations

| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | Related to the molecule's ability to form hydrogen bonds and its permeability across membranes. A high PSA can hinder passage through the blood-brain barrier. researchgate.net |

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules at an atomic level. These methods are crucial in modern chemical research for elucidating structure-activity relationships, predicting properties, and guiding experimental work.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, offering a more computationally tractable alternative to wave function-based methods. scispace.comyoutube.com DFT is widely employed to calculate various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. rsc.org

Key parameters derived from DFT calculations that help in understanding a molecule's reactivity include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of a molecule, indicating likely sites for electrophilic or nucleophilic attack.

Reactivity Descriptors: Concepts like electronegativity and chemical hardness can be quantified using DFT, providing further insights into reaction pathways. scispace.com

While DFT has been successfully applied to a vast range of organic molecules, including complex heterocyclic systems nih.gov, specific studies performing DFT calculations on this compound to determine its electronic structure and reactivity parameters are not present in the available literature.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential inhibitors or modulators. mdpi.comresearchgate.net The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov

The output of a docking study typically includes:

Binding Pose: The most stable 3D orientation of the ligand within the target's active site.

Binding Affinity/Score: An estimated value of the binding free energy (often in kcal/mol), which indicates the strength of the interaction. nih.govbiorxiv.orgbiorxiv.org Lower, more negative scores generally suggest stronger binding.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. researchgate.net

The quinoline scaffold is a recognized pharmacophore present in numerous biologically active compounds, and its derivatives are often evaluated via molecular docking against various targets. researchgate.netscience.gov However, no specific molecular docking studies detailing the interaction of this compound with any particular biological target have been found in the reviewed sources.

Quantum Chemical Analyses of Photophysical Properties

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the photophysical properties of molecules. nih.gov These methods can predict how a molecule interacts with light, which is crucial for applications in materials science, such as fluorescent dyes and sensors. nih.govrsc.org

Key photophysical properties that can be analyzed include:

Absorption and Emission Spectra: TD-DFT can calculate the electronic transition energies, which correspond to the wavelengths of maximum absorption (λ_abs) and emission (λ_em).

Stokes Shift: The difference in wavelength between the absorption and emission maxima, which is an important characteristic for fluorescent probes. nih.gov

Quantum Yield: The efficiency of the fluorescence process. While direct calculation is complex, theoretical models can help rationalize experimental observations. nih.gov

Excited State Dynamics: Analysis of excited state potential energy surfaces can reveal pathways for non-radiative decay, such as internal conversion or intersystem crossing, which compete with fluorescence. rsc.org

Derivatives of 1,8-naphthalimide, which share a naphthalene core, are well-studied for their photophysical properties using these computational methods. nih.govnih.govrsc.org Similarly, 8-hydroxyquinoline (B1678124) derivatives have been studied as prodrugs that can be activated by photochemical reactions. researchgate.net Despite the relevance of its structural motifs, specific quantum chemical analyses of the photophysical properties of this compound are not available in the existing literature.

Advanced Functional Applications Beyond Biological Systems

Chemosensor Development for Ion Detection

N-(8-quinolinyl)-2-naphthamide serves as a foundational structure for designing chemosensors for various ions. The quinoline (B57606) and naphthamide moieties provide excellent platforms for fluorescence and colorimetric signaling upon interaction with specific analytes.

Derivatives of 8-amidoquinoline, the core of this compound, are prominent in the development of fluorescent probes for detecting metal cations, particularly zinc (Zn²⁺). nih.gov The quinoline group acts as a fluorophore, and its N-containing structure shows a strong affinity for metal ions. nih.govsqu.edu.om The design of these sensors often involves creating a structure where the metal ion binding event modulates the fluorescence properties of the molecule. nih.govsqu.edu.om

For instance, a chemosensor can be designed to be weakly fluorescent in its free state but exhibit strong fluorescence upon binding with Zn²⁺. nih.gov This "turn-on" fluorescence is a common and effective sensing mechanism. researchgate.net The selectivity for Zn²⁺ over other environmentally or biologically relevant cations like Cd²⁺ is a crucial aspect of sensor design. nih.gov Researchers have successfully developed sensors that show high selectivity for Zn²⁺, even in the presence of competing ions. semanticscholar.org

The development of fluorescent chemosensors is not limited to Zn²⁺. By modifying the receptor unit attached to the quinolinyl-naphthamide framework, selectivity for other toxic heavy metal ions like mercury (Hg²⁺) and nickel (Ni²⁺) can be achieved. For example, a naphthofuran-functionalized naphthalimide chemosensor demonstrated a "turn-off" response for the selective detection of Hg²⁺ ions. chemisgroup.us Similarly, a thiourea-based chemosensor was developed for the detection of zinc and hypochlorite (B82951) through different fluorescent emission channels. researchgate.net

Table 1: Examples of Fluorescent Chemosensors Based on Related Structures
Target IonSensor Base StructureSensing MechanismDetection Limit
Zn²⁺Functionalized PorphyrinRatiometric variation1.8 µM semanticscholar.org
Zn²⁺Iminodiacetic acid-functionalized 4-amino-1,8-naphthalimideFluorescence enhancementNot Specified researchgate.net
Zn²⁺(E)-N'-(pyridin-2-ylmethylene)acetohydrazideFluorescence enhancementNot Specified squ.edu.om
Hg²⁺Naphthofuran functionalized naphthalimide"Turn-off" fluorescence4.7 x 10⁻⁷ M chemisgroup.us

In addition to fluorescence, this compound derivatives are utilized in colorimetric sensors, which allow for the detection of metal ions through a visible color change. nih.govrsc.org This method is particularly advantageous for its simplicity and the ability for naked-eye detection. nih.gov

Schiff-base derivatives, which can be synthesized from components related to the quinolinyl-naphthamide structure, have been employed for the colorimetric detection of various metal ions, including Fe²⁺ and Fe³⁺. nih.gov For example, a chemosensor combining an oxygen-bridged diamine and dihydroxyphenyl groups showed a distinct color change from yellow to brown upon binding with iron ions. nih.gov Other designs have led to the selective colorimetric sensing of Cu²⁺ and Zn²⁺, where the solution changes color from yellow to red for Cu²⁺ and orange for Zn²⁺. mdpi.com

The development of these sensors often relies on the charge transfer interactions between the sensor molecule and the metal ion, leading to a shift in the absorption spectrum. nih.gov

Table 2: Examples of Colorimetric Chemosensors for Metal Cations
Target IonSensor ReagentColor ChangeDetection Limit
Cu²⁺NBD-GYellow to Red mdpi.com0.77 µM mdpi.com
Zn²⁺NBD-GYellow to Orange mdpi.com1.66 µM mdpi.com
Co²⁺1-(2-pyridylazo)-2-naphthol derivativeOrange to Brown nih.govNot Specified nih.gov

The sensing mechanism of these chemosensors is primarily based on the coordination of the metal ion with the nitrogen atom of the quinoline ring and the oxygen atom of the amide group. This interaction alters the electronic properties of the molecule, leading to changes in its photophysical characteristics.

Several mechanisms are at play:

Photoinduced Electron Transfer (PET): In many "turn-on" fluorescent sensors, the fluorescence is initially quenched by a PET process from a donor part of the molecule to the fluorophore. Upon binding a metal ion, this PET process is inhibited, restoring the fluorescence. squ.edu.om

Intramolecular Charge Transfer (ICT): The binding of a metal ion can modulate the ICT within the sensor molecule, causing a shift in the emission or absorption wavelength. rsc.org This is often the principle behind ratiometric sensors, which exhibit a change in the ratio of fluorescence intensities at two different wavelengths. semanticscholar.orgrsc.org

Aggregation-Caused Quenching (ACQ) / Aggregation-Induced Emission (AIE): In some cases, the interaction with a metal ion can lead to the aggregation of the sensor molecules, causing either quenching of the fluorescence (ACQ) or, conversely, emission enhancement (AIE). nih.govresearchgate.net

Chelation Enhancement of Fluorescence (CHEF): The rigidity of the molecule increases upon chelation with a metal ion, which reduces non-radiative decay pathways and enhances fluorescence intensity.

Selectivity is achieved by carefully designing the binding site of the chemosensor to have a specific size, geometry, and set of donor atoms that preferentially bind to the target metal ion. nih.gov Steric and stereochemical effects of the sensor's structure are key factors in determining metal-binding affinity and selectivity. nih.gov

Colorimetric Chemosensors for Metal Cations

Luminescent Materials and Optoelectronic Device Potential

The inherent luminescent properties of quinoline-based structures make them promising candidates for applications in materials science, particularly in optoelectronics. nih.govnih.govarmspach.com

Quinoline derivatives are known for their significant fluorescence activities and have potential applications in various optoelectronic devices. researchgate.netnih.gov The photophysical properties, including absorption and photoluminescence, can be tuned by modifying the substituents on the quinoline and naphthamide rings. nih.govmdpi.com

Metal complexes of these ligands often exhibit enhanced and more stable luminescence compared to the free ligands. nih.govarmspach.com For instance, zinc (II) complexes with quinoline derivatives are known to be luminescent. ijcce.ac.ir The coordination of the metal ion can lead to the formation of rigid structures that enhance emission efficiency. The emission color can also be tuned by changing the metal ion or the ancillary ligands in the complex. temple.edu For example, holmium(III) complexes with ligands containing naphthalen-2-yl groups show strong emission in both the visible and near-infrared regions. mdpi.com

The strong luminescence and charge-transporting capabilities of quinoline derivatives and their metal complexes make them suitable for use as active materials in Organic Light-Emitting Diodes (OLEDs). nih.gov In an OLED, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the generation of light.

Zinc complexes, in particular, have been investigated for their use in OLEDs. A complex of Zn(II) with 2-methyl-8-quinolinol has been used as a dopant to achieve green electroluminescence in OLED devices. ijcce.ac.ir The efficiency and color of the OLED can be optimized by carefully selecting the quinoline derivative and the metal center. The development of new quinoline-based compounds with high quantum yields and good thermal stability is an active area of research aimed at improving the performance of OLEDs. nih.govresearchgate.net

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